n-Hexyltetraoxyethylene

Catalog No.
S14328349
CAS No.
M.F
C8H16O4
M. Wt
176.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n-Hexyltetraoxyethylene

Product Name

n-Hexyltetraoxyethylene

IUPAC Name

1-ethenylperoxyperoxyhexane

Molecular Formula

C8H16O4

Molecular Weight

176.21 g/mol

InChI

InChI=1S/C8H16O4/c1-3-5-6-7-8-10-12-11-9-4-2/h4H,2-3,5-8H2,1H3

InChI Key

JUOUIVPIUNQCNN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOOOOC=C

n-Hexyltetraoxyethylene is a synthetic compound characterized by its hydrophilic properties and is classified as a surfactant. This compound, with the chemical formula C12H26O4C_{12}H_{26}O_4, features a linear alkyl chain (hexyl) attached to a tetraethylene glycol unit. It is known for its ability to reduce surface tension in aqueous solutions, making it useful in various applications, including detergents and emulsifiers .

Typical for surfactants. These include:

  • Hydrolysis: n-Hexyltetraoxyethylene can undergo hydrolysis in the presence of water, breaking down into its constituent parts.
  • Esterification: The compound can react with acids to form esters, which are often used to modify its properties for specific applications.
  • Oxidation-Reduction Reactions: As a surfactant, it may also engage in oxidation-reduction reactions, particularly when interacting with other organic compounds

    Research indicates that n-Hexyltetraoxyethylene exhibits low toxicity and is generally safe for use in biological applications. Its hydrophilic nature allows it to interact effectively with biological membranes, potentially influencing drug delivery systems. The compound has been studied for its ability to enhance the solubility of poorly soluble drugs, thus improving their bioavailability .

The synthesis of n-Hexyltetraoxyethylene typically involves the following methods:

  • Polymerization: The compound can be synthesized through the polymerization of ethylene oxide with hexanol under controlled conditions.
  • Esterification: Another method involves the esterification of hexanoic acid with tetraethylene glycol, leading to the formation of n-Hexyltetraoxyethylene.
  • Chemical Ligation: Advanced synthetic techniques such as native chemical ligation may also be employed to create this compound by linking smaller molecular fragments together .

n-Hexyltetraoxyethylene has a variety of applications across different fields:

  • Surfactants: Used in detergents and cleaning products due to its ability to lower surface tension.
  • Emulsifiers: Employed in cosmetic formulations to stabilize emulsions.
  • Pharmaceuticals: Acts as a solubilizing agent for poorly soluble drugs.
  • Industrial Processes: Utilized in various industrial applications requiring effective wetting and spreading agents .

Studies on n-Hexyltetraoxyethylene have focused on its interactions with both organic and inorganic compounds. Its surfactant properties allow it to interact with lipid membranes, which can enhance drug delivery mechanisms. Additionally, research has shown that it can form micelles in solution, which are critical for encapsulating hydrophobic substances and improving their solubility and stability .

Several compounds share structural similarities with n-Hexyltetraoxyethylene. Here is a comparison highlighting its uniqueness:

Compound NameChemical FormulaKey Characteristics
Tetraethylene GlycolC8H18O4C_8H_{18}O_4A simple polyether used primarily as a solvent
OctyltetraoxyethyleneC14H30O4C_{14}H_{30}O_4Similar surfactant but with a longer alkyl chain
DecyltetraoxyethyleneC16H34O4C_{16}H_{34}O_4Contains a longer alkyl chain than n-Hexyltetraoxyethylene
DodecyltetraoxyethyleneC20H42O4C_{20}H_{42}O_4Even longer alkyl chain, affecting solubility properties

n-Hexyltetraoxyethylene stands out due to its balanced hydrophilic-lipophilic properties, making it particularly effective in applications requiring both solubility and surface activity. Its shorter alkyl chain compared to octyltetraoxyethylene or decyltetraoxyethylene allows for better compatibility in specific formulations while still maintaining effective surfactant characteristics .

XLogP3

3.3

Hydrogen Bond Acceptor Count

4

Exact Mass

176.10485899 g/mol

Monoisotopic Mass

176.10485899 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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